molecular formula C23H18FNO3S B2517139 [4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1113110-10-3

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2517139
CAS No.: 1113110-10-3
M. Wt: 407.46
InChI Key: UYSPCRAXOADIBH-UHFFFAOYSA-N
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Description

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in various natural and bioactive compounds . They show diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, which this compound is a part of, are known to have varied biological properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Biochemical Pathways

It’s known that thiazolidine motifs, which are present in this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine motifs, which are present in this compound, show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Biological Activity

The compound 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C19_{19}H18_{18}FNO2_{2}S, with a molecular weight of approximately 345.41 g/mol. The structure features a benzothiazine core substituted with an ethylphenyl group and a fluorine atom, which may enhance its biological properties.

Synthesis : The synthesis typically involves the introduction of the ethyl and fluorine substituents through electrophilic aromatic substitution reactions. Advanced synthetic methods may also be employed to achieve higher yields and purity.

Antimicrobial Activity

Recent studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone demonstrated moderate to good activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Bacterial Strain Activity
Compound AE. coliModerate
Compound BS. aureusGood
Compound CP. aeruginosaWeak

Anticancer Activity

Benzothiazine derivatives have also been investigated for their anticancer potential. Studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Study : A study evaluated the effects of a related benzothiazine compound on MDA-MB-231 breast cancer cells. The results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis, with IC50_{50} values in the low micromolar range.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress in cells, providing protective effects against damage.

Properties

IUPAC Name

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-2-16-7-6-10-19(13-16)25-15-22(23(26)17-8-4-3-5-9-17)29(27,28)21-12-11-18(24)14-20(21)25/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSPCRAXOADIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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